BenchChemオンラインストアへようこそ!

Ethyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate

CCR5 Antagonist HIV Entry Inhibition Chemokine Receptor

Ethyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate (CAS 155106-29-9, MFCD01952342) is an α-cyanoacrylate ester distinguished by a 5-phenylfuran moiety at the β-position of the acrylate backbone. This compound is classified as an AldrichCPR (Custom Prepackaged Rare chemical) by Sigma-Aldrich, signifying its status as a specialty building block intended for early discovery research rather than a commodity intermediate.

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
Cat. No. B11713398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate
Molecular FormulaC16H13NO3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2)C#N
InChIInChI=1S/C16H13NO3/c1-2-19-16(18)13(11-17)10-14-8-9-15(20-14)12-6-4-3-5-7-12/h3-10H,2H2,1H3/b13-10+
InChIKeyIGVPVTJRTRLHHO-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate: Core Chemical Identity, Supplier Classification, and Procurement Starting Point


Ethyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate (CAS 155106-29-9, MFCD01952342) is an α-cyanoacrylate ester distinguished by a 5-phenylfuran moiety at the β-position of the acrylate backbone . This compound is classified as an AldrichCPR (Custom Prepackaged Rare chemical) by Sigma-Aldrich, signifying its status as a specialty building block intended for early discovery research rather than a commodity intermediate . Its synthesis proceeds via Knoevenagel condensation of 5-phenylfuran-2-carbaldehyde with ethyl cyanoacetate, typically under sodium ethoxide catalysis in dry ethanol, achieving a reported isolated yield of 72% for the ethyl ester [1]. The compound has been disclosed in patent literature as a candidate CCR5 antagonist [2] and has also been studied as a core scaffold for selective SIRT5 inhibitor development [3].

Ethyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate: Why In-Class Analogs Cannot Be Simply Interchanged


Within the 2-cyanoacrylate chemical class, minor structural modifications produce major shifts in biological target engagement profiles that are not predictable from chemical similarity alone. The 5-phenylfuran substituent confers a distinct pharmacological fingerprint that is absent in simpler furan, thiophene, or phenyl cyanoacrylate analogs. For instance, the 5-phenylfuran-2-yl scaffold simultaneously enables sub-nanomolar CCR5 antagonism [1] and serves as an optimized core for selective SIRT5 inhibition [2], two activities not observed at comparable potency levels in close ester analogs or heterocycle-swapped derivatives [3]. Even the seemingly trivial replacement of the ethyl ester with a methyl ester alters both the synthetic yield (72% vs. 92%) and the purification profile [4]. A procurement decision based solely on core scaffold similarity—without verifying the presence of the 5-phenylfuran group and the specific ester—risks selecting a compound with an entirely different target selectivity and potency profile, thereby invalidating the experimental model.

Ethyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate: Comparative Quantitative Evidence for Scientific Selection


CCR5 Antagonism Potency: Sub-Nanomolar Activity of the 5-Phenylfuran Cyanoacrylate Relative to Clinically Validated CCR5 Antagonists

The 2-cyano-3-(5-phenylfuran-2-yl)acrylate scaffold achieves CCR5 antagonism with an IC50 of 0.110 nM in a cell-based HIV-1 gp120-induced fusion assay [1]. This sub-nanomolar potency positions the compound in a favorable range relative to the FDA-approved CCR5 antagonist Maraviroc, which exhibits IC50 values between 5.0 and 12.07 nM across comparable cell-cell fusion and chemokine binding assays [2]. Importantly, simple furan-2-yl cyanoacrylate analogs lacking the 5-phenyl substituent do not engage CCR5 at comparable potency levels, with the phenyl group at the furan 5-position being a critical pharmacophoric element for high-affinity CCR5 binding [3].

CCR5 Antagonist HIV Entry Inhibition Chemokine Receptor

Selective SIRT5 Inhibition: Quantitative Potency of 5-Phenylfuran Cyanoacrylamide Derivatives vs. Endogenous Inhibitor Nicotinamide

A derivative of the 5-phenylfuran-2-yl cyanoacrylate scaffold—specifically (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide (hit compound 19)—was identified as a SIRT5 inhibitor via structure-based virtual screening. Optimization of this scaffold yielded compound 37, which inhibits SIRT5 with an IC50 of 5.59 ± 0.75 μM [1]. This potency compares favorably to the endogenous pan-sirtuin inhibitor nicotinamide, which exhibits an IC50 of 26.2 ± 2.9 μM against SIRT5 in mass spectrometry assays [2]. Critically, compound 37 displayed substantial selectivity for SIRT5 over SIRT2 and SIRT6, acting via competitive inhibition with the succinyl-lysine substrate rather than the NAD+ cofactor [1]. In contrast, nicotinamide is a non-selective sirtuin inhibitor with comparable potency across SIRT1–SIRT7 isoforms, limiting its utility as a chemical probe for isoform-specific studies [2].

SIRT5 Inhibitor Epigenetics Metabolic Disease

P-Glycoprotein-Mediated Multidrug Resistance (MDR) Reversal Activity in MCF-7/ADR Cells

5-Phenylfuran derivatives designed from a lead compound scaffold structurally related to the target cyanoacrylate have demonstrated potent P-glycoprotein (P-gp)-mediated MDR reversal in MCF-7/ADR breast cancer cells. Compound 16, a 5-phenylfuran derivative bearing an isopropoxy-substituted phenol and a 6,7-dimethoxy-tetrahydroisoquinoline moiety, reduced the doxorubicin IC50 to 0.73 μM with a reversal fold (RF) of 69.6 at a treatment concentration of 5 μM [1]. In contrast, the classical P-gp inhibitor verapamil typically reduces doxorubicin IC50 in MCF-7/ADR cells only to the range of ~1.3–58.8 μM depending on assay conditions, without achieving the exceptionally high reversal fold (>60) observed with the 5-phenylfuran derivative [2]. Furthermore, compound 16 achieved satisfactory MDR reversal in combination with multiple structurally diverse anti-tumor drugs including doxorubicin, paclitaxel, and vincristine, whereas verapamil's reversal activity is generally limited to anthracycline substrates [1]. The 5-phenylfuran moiety's role as a core scaffold enabling interactions with the P-gp drug-binding pocket is supported by structure-activity relationship and molecular docking studies [1].

P-glycoprotein Inhibitor MDR Reversal Cancer Chemotherapy

Synthetic Yield Differentiation: Ethyl Ester (72%) vs. Methyl Ester (92%) Under Identical Knoevenagel Conditions

Under identical Knoevenagel reaction conditions—using 5-phenylfuran-2-carbaldehyde, sodium ethoxide as catalyst, and dry ethanol as solvent—the methyl ester analog (methyl 2-cyano-3-(5-phenyl-2-furyl)acrylate) was obtained in 92% isolated yield, whereas the corresponding ethyl ester (ethyl 2-cyano-3-(5-phenyl-2-furyl)acrylate) was obtained in only 72% yield [1]. This 20-percentage-point yield differential is attributed to the higher reactivity of methyl cyanoacetate relative to ethyl cyanoacetate in the Knoevenagel condensation with 5-phenylfuraldehyde. This finding has direct procurement implications: if the specific ester is not critical for downstream chemistry, selecting the methyl ester may offer better synthetic economy. However, if the ethyl ester is required for subsequent transformations (e.g., selective transesterification or compatibility with specific enzyme assay conditions), the lower yield must be factored into procurement quantity calculations.

Knoevenagel Condensation Synthetic Methodology Ester Optimization

Supplier Classification as AldrichCPR: Implications for Procurement Scale, Pricing, and Availability

Sigma-Aldrich classifies Ethyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate under its AldrichCPR (Custom Prepackaged Rare) collection . This designation indicates that the compound is not a standard catalog item produced at bulk scale, but rather a rare or unique chemical offered to early discovery researchers in limited quantities (typically 25 mg unit size) . The practical consequence is that this compound may have longer lead times, higher per-unit costs, and less batch-to-batch consistency assurance compared to commodity cyanoacrylate building blocks such as Ethyl 2-cyano-3-(2-furanyl)acrylate, which is available from multiple suppliers at gram-to-kilogram scales . For procurement planning, this necessitates early ordering, budget allocation for a premium-priced specialty chemical, and consideration of whether the AldrichCPR packaging and purity specifications meet the end-user's requirements for their specific assay or synthetic protocol.

AldrichCPR Rare Chemical Procurement

Ethyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate: Validated Application Scenarios Derived from Quantitative Evidence


CCR5 Antagonist Hit-to-Lead Optimization in HIV Entry or Inflammatory Disease Programs

The demonstrated sub-nanomolar CCR5 antagonism (IC50 = 0.110 nM in HIV-1 gp120 fusion assays [1]) makes this compound a compelling starting scaffold for medicinal chemistry programs targeting CCR5-driven pathologies. Research groups can procure the ethyl ester, verify the CCR5 antagonism in their own assay cascade, and initiate systematic structure-activity relationship (SAR) studies by varying the ester group, the cyanoacrylamide substituent, or the phenyl ring substitution pattern. The sub-nanomolar starting potency provides a wide therapeutic window for pharmacokinetic optimization where some potency loss may be tolerated to achieve acceptable ADME properties—a critical advantage over starting from micromolar-level screening hits that offer less optimization margin.

Selective SIRT5 Chemical Probe Development for Metabolic Disease Target Validation

The 5-phenylfuran cyanoacrylate scaffold serves as the validated core for selective SIRT5 inhibitors (compound 37: IC50 = 5.59 ± 0.75 μM with selectivity over SIRT2/SIRT6 [2]). Academic groups and biotech companies investigating SIRT5 as a therapeutic target for metabolic disorders can use this compound as the basis for designing proprietary chemical probes. The demonstrated competitive inhibition mechanism with respect to succinyl-lysine substrate (rather than NAD+ cofactor) provides a clear biochemical rationale for optimizing substrate-competitive inhibitors with improved selectivity profiles, distinguishing this scaffold from pan-sirtuin inhibitors like nicotinamide that lack isoform selectivity and have confounding polypharmacology.

P-Glycoprotein MDR Reversal Agent Development for Combination Chemotherapy

The 5-phenylfuran scaffold has produced potent P-gp-mediated MDR reversal agents exemplified by compound 16 (doxorubicin IC50 = 0.73 μM; RF = 69.6 at 5 μM [3]). Oncology research groups focused on overcoming chemotherapy resistance in P-gp-overexpressing tumors can leverage this scaffold for further optimization of MDR reversal agents. The demonstrated compatibility with multiple chemotherapeutic agents from different structural classes (doxorubicin, paclitaxel, vincristine) makes the 5-phenylfuran scaffold a versatile starting point for developing broad-spectrum chemosensitizers with potential clinical utility beyond the limitations of first-generation P-gp inhibitors such as verapamil.

Multi-Step Heterocyclic Synthesis Requiring 5-Phenylfuran-Containing Cyanoacrylate Building Blocks

For synthetic organic chemistry groups executing multi-step syntheses where the 5-phenylfuran moiety must be introduced intact, this compound serves as a direct building block. The documented 72% Knoevenagel yield, while lower than the 92% achievable with the methyl ester analog [4], is acceptable when the ethyl ester is specifically required for subsequent chemoselective transformations (e.g., selective transesterification, compatibility with specific enzymatic assay conditions, or downstream cyclization reactions to form furancarboxylate derivatives [5]). Procurement planning should account for the AldrichCPR availability status, ordering the compound early and in sufficient quantity to support the full synthetic campaign.

Quote Request

Request a Quote for Ethyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.